1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone 1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543836
InChI: InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3
SMILES:
Molecular Formula: C18H16Cl2O5
Molecular Weight: 383.2 g/mol

1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone

CAS No.:

Cat. No.: VC17543836

Molecular Formula: C18H16Cl2O5

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone -

Specification

Molecular Formula C18H16Cl2O5
Molecular Weight 383.2 g/mol
IUPAC Name 1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone
Standard InChI InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3
Standard InChI Key YHFVMUJURZMHFJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl

Introduction

1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone (systematic IUPAC name: 1,1'-[oxybis(methylene)bis(5-chloro-2-hydroxy-3,1-phenylene)]diethanone) is a bisphenolic derivative with the molecular formula C₁₈H₁₆Cl₂O₅ and a molecular weight of 383.2 g/mol . The compound’s CAS registry number is reported inconsistently across sources, with 33211-22-2 and 50525-73-0 both cited, necessitating verification via authoritative databases like PubChem or ChemSpider .

Structural Elucidation

The molecule consists of two 5-chloro-2-hydroxyphenyl groups connected by an oxybis(methylene) (–O–CH₂–O–) bridge, with each aromatic ring acetylated at the 3-position (Figure 1). Key features include:

  • Chloro groups at the 5-position of each benzene ring, enhancing electrophilic substitution reactivity.

  • Hydroxy groups at the 2-position, enabling hydrogen bonding and coordination chemistry.

  • Diethanone moieties at the 1- and 1'-positions, providing sites for nucleophilic addition or condensation reactions.

The SMILES notation CC(=O)c1cc(Cl)cc(COCc2cc(Cl)cc(C(C)=O)c2O)c1O confirms this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₁₆Cl₂O₅
Molecular Weight383.2 g/mol
SMILESCC(=O)c1cc(Cl)cc(COCc2cc(Cl)cc(C(C)=O)c2O)c1O
Reported CAS Numbers33211-22-2, 50525-73-0

Synthesis and Manufacturing Processes

The synthesis of 1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone likely involves multi-step organic reactions, though detailed protocols remain undocumented in peer-reviewed literature. Analogous syntheses for structurally related bisphenolic ethers suggest the following pathway:

Step 1: Formation of the Oxybis(methylene) Bridge

Reaction of 5-chloro-2-hydroxyacetophenone with a methylene dihalide (e.g., dichloromethane) under alkaline conditions facilitates nucleophilic aromatic substitution, forming the central ether linkage .

Step 2: Acetylation

Friedel-Crafts acetylation introduces the ethanone groups at the 3-positions of the aromatic rings, using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) .

Step 3: Purification

Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) yield the pure product .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5- and 3-positions requires careful control of reaction conditions.

  • Stability: The hydroxy and chloro groups may participate in side reactions (e.g., oxidation or hydrolysis), necessitating inert atmospheres and low temperatures .

Physicochemical Properties

Solubility

  • Polar solvents: Expected solubility in DMSO, DMF, and acetone due to hydrogen-bonding capacity.

  • Nonpolar solvents: Likely insoluble in hexane or diethyl ether.

Stability

  • Thermal: Decomposition anticipated above 200°C, consistent with phenolic and acetylated aromatics.

  • Photochemical: Susceptible to UV-induced radical formation at the chloro and hydroxy sites.

Comparative Analysis with Structurally Related Compounds

Table 2: Structural and Functional Analogues

CompoundKey FeaturesApplications
5-Chloro-2-hydroxybenzaldehydeSingle chloro/hydroxy substituentOrganic synthesis intermediate
Bisphenol ATwo phenolic rings linked by propanePolycarbonate production
4-ChlorophenolMonosubstituted chlorophenolDisinfectant precursor

The target compound’s bis(methylene)oxy bridge and dual acetylation distinguish it from simpler chlorophenols, enabling unique reactivity patterns .

Recent Research Developments and Future Directions

Recent advances in heterocyclic chemistry highlight growing interest in complex ether-linked aromatics for drug discovery and materials science . Specific opportunities for 1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone include:

  • PROTAC development: The oxybis(methylene) bridge could serve as a linker in proteolysis-targeting chimeras .

  • Catalysis: As a ligand for transition metals in cross-coupling reactions.

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